N,N-Bis(prop-2-enyl)sulfamoyl chloride

Description

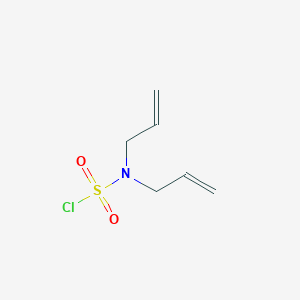

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(prop-2-enyl)sulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2S/c1-3-5-8(6-4-2)11(7,9)10/h3-4H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAARIJGHBSVJEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Bis Prop 2 Enyl Sulfamoyl Chloride and Analogues

Historical and Contemporary Preparative Routes

The preparation of N,N-disubstituted sulfamoyl chlorides, including N,N-Bis(prop-2-enyl)sulfamoyl chloride, has traditionally relied on the reaction of a secondary amine with a sulfuryl chloride derivative. While this remains a primary route, alternative pathways are continuously being explored to overcome some of the limitations of the classical methods.

Synthesis from Diallylamine (B93489) and Sulfuryl Chloride Derivatives

The most common and direct method for the synthesis of this compound involves the reaction of diallylamine with sulfuryl chloride (SO₂Cl₂). This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at reduced temperatures to control the exothermic nature of the reaction. An acid scavenger, often a tertiary amine like triethylamine (B128534), is required to neutralize the hydrogen chloride (HCl) gas that is evolved during the reaction, driving the equilibrium towards the product.

The general reaction is as follows:

(CH₂=CHCH₂)₂NH + SO₂Cl₂ → (CH₂=CHCH₂)₂NSO₂Cl + HCl

The selection of solvent and base is crucial for optimizing the yield and purity of the final product. While dichloromethane is a common solvent, other aprotic solvents can also be employed. The choice of base is typically a non-nucleophilic amine to avoid competition with the diallylamine.

A study on the synthesis of N,N'-disubstituted symmetric sulfamides provides a relevant general procedure where a solution of sulfuryl chloride is added dropwise to a solution of the amine and triethylamine in dichloromethane. researchgate.net This approach is widely applicable to various secondary amines, including diallylamine.

Alternative Pathways for Sulfamoyl Chloride Formation

While the diallylamine and sulfuryl chloride route is prevalent, research into alternative methods for the formation of sulfamoyl chlorides is ongoing, driven by the desire to use less hazardous reagents and improve reaction conditions. Some of these alternative strategies, though not specifically documented for this compound, are applicable to the synthesis of N,N-disubstituted sulfamoyl chlorides in general.

One alternative approach involves the use of chlorosulfonylisocyanate (CSI) followed by reaction with an alcohol, such as t-butanol, to form an N-Boc-sulfamoyl chloride intermediate. This intermediate can then react with a protected hydroxylamine, and subsequent deprotection steps could potentially be adapted for reaction with secondary amines like diallylamine to yield the desired sulfamoyl chloride. nih.gov

Another emerging area is the use of visible light activation for the synthesis of aliphatic sulfonamides from sulfamoyl chlorides. jove.com While this method focuses on the subsequent reaction of the sulfamoyl chloride, the principles of radical generation from sulfamoyl chlorides could inspire new synthetic routes.

Optimization of Reaction Conditions and Yields

The optimization of the synthesis of this compound primarily focuses on maximizing the yield and purity while minimizing side reactions. Key parameters that are typically optimized include reaction temperature, stoichiometry of reactants, choice of solvent and base, and reaction time.

For the reaction between diallylamine and sulfuryl chloride, maintaining a low temperature (e.g., 0 °C to room temperature) is critical to prevent degradation of the product and minimize the formation of byproducts. The stoichiometry is also important; using a slight excess of the amine or sulfuryl chloride can influence the reaction outcome, and the amount of acid scavenger should be at least equimolar to the generated HCl.

The following table outlines typical parameters that are subject to optimization in the synthesis of N,N-disubstituted sulfamoyl chlorides:

| Parameter | Typical Range/Conditions | Rationale |

| Temperature | 0 °C to 25 °C | To control the exothermic reaction and prevent product degradation. |

| Solvent | Dichloromethane, Diethyl ether, Tetrahydrofuran | Inert aprotic solvents that do not react with the reagents. |

| Base | Triethylamine, Pyridine | To neutralize the HCl byproduct and drive the reaction forward. |

| Stoichiometry | 1:1 to 1:1.2 (Amine:SO₂Cl₂) | To ensure complete conversion of the limiting reagent. |

| Reaction Time | 1 to 24 hours | Monitored by techniques like TLC or GC to determine completion. |

Scale-Up Considerations in Chemical Process Development

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Heat Management: The reaction between diallylamine and sulfuryl chloride is exothermic. On a large scale, efficient heat removal is crucial to prevent thermal runaway and maintain a consistent reaction temperature. This often requires the use of jacketed reactors with precise temperature control.

Reagent Addition: The rate of addition of sulfuryl chloride to the diallylamine solution becomes a critical parameter during scale-up. A slow and controlled addition is necessary to manage the exotherm and prevent localized high concentrations of reactants, which could lead to side reactions.

Mixing: Efficient mixing is essential to ensure homogeneity and consistent reaction rates throughout the reactor. Inadequate mixing can lead to localized "hot spots" and a decrease in yield and purity.

Work-up and Purification: The isolation and purification of the product on a large scale may require different techniques than those used in the lab. For example, distillation or crystallization might be favored over chromatography for large quantities.

Safety: The handling of corrosive and reactive materials like sulfuryl chloride and the evolution of HCl gas are significant safety concerns. A thorough hazard analysis and implementation of appropriate safety protocols are mandatory for any scale-up operation.

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the process. While specific studies on this particular compound are limited, general green chemistry strategies for related syntheses can be considered.

Alternative Solvents: Replacing hazardous chlorinated solvents like dichloromethane with more environmentally benign alternatives is a key goal. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored.

Catalytic Methods: Developing catalytic methods for sulfamoyl chloride synthesis could reduce the amount of waste generated. For instance, the use of a recyclable catalyst for the activation of sulfuryl chloride or an alternative sulfur source could be investigated.

Alternative Reagents: Exploring less hazardous alternatives to sulfuryl chloride is an active area of research. For example, the use of sulfuryl fluoride (B91410) (SO₂F₂) in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry is a promising approach for the synthesis of related sulfonyl compounds and could potentially be adapted for sulfamoyl chlorides. nih.gov

The following table summarizes potential green chemistry improvements for the synthesis of this compound:

| Green Chemistry Principle | Potential Improvement |

| Safer Solvents | Replace dichloromethane with greener alternatives like 2-MeTHF. |

| Catalysis | Develop a catalytic system to avoid stoichiometric reagents. |

| Atom Economy | Explore base-free conditions or use of a catalytic, recyclable base. |

| Safer Reagents | Investigate alternatives to sulfuryl chloride, such as SO₂F₂. |

| Waste Reduction | Minimize the formation of salt byproducts. |

Chemical Reactivity and Mechanistic Investigations of N,n Bis Prop 2 Enyl Sulfamoyl Chloride

Electrophilic Nature of the Sulfamoyl Chloride Moiety

The sulfamoyl chloride moiety (-SO₂Cl) is the primary center of electrophilicity in the N,N-Bis(prop-2-enyl)sulfamoyl chloride molecule. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. These electron-withdrawing groups create a significant partial positive charge on the sulfur atom, rendering it highly susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions at the Sulfur Center

The electrophilic sulfur atom of this compound readily reacts with a variety of nucleophiles. These reactions are fundamental to the synthesis of a diverse range of N,N-diallylsulfonyl derivatives.

Reactions with Amines to Form N,N-Diallylsulfamides

This compound reacts with primary and secondary amines to furnish the corresponding N,N-diallyl-N'-substituted sulfamides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction is a versatile method for the synthesis of a wide array of sulfamides, which are important structural motifs in medicinal chemistry.

| Amine Nucleophile | Product |

| Primary Alkylamine (R-NH₂) | N,N-Diallyl-N'-alkylsulfamide |

| Secondary Alkylamine (R₂NH) | N,N-Diallyl-N',N'-dialkylsulfamide |

| Aniline (Ph-NH₂) | N,N-Diallyl-N'-phenylsulfamide |

Reactions with Alcohols and Phenols to Form Sulfamates

In the presence of a base, this compound reacts with alcohols and phenols to yield the corresponding O-alkyl or O-aryl N,N-diallylsulfamates. The basic conditions are necessary to deprotonate the alcohol or phenol, forming a more potent alkoxide or phenoxide nucleophile.

| Hydroxyl Nucleophile | Product |

| Alcohol (R-OH) | O-Alkyl N,N-diallylsulfamate |

| Phenol (Ph-OH) | O-Aryl N,N-diallylsulfamate |

Reactions with Carbon-Based Nucleophiles

Reactions of sulfamoyl chlorides with carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of sulfones. However, these reactions can be complex and may result in over-addition or side reactions. The reaction of this compound with a Grignard reagent (R-MgX) would be expected to yield an N,N-diallylalkanesulfonamide.

| Carbon Nucleophile | Expected Product |

| Grignard Reagent (R-MgX) | N,N-Diallylalkanesulfonamide |

| Organolithium (R-Li) | N,N-Diallylalkanesulfonamide |

Reactivity of the Allyl Moieties in the Molecular Framework

Beyond the reactivity at the sulfur center, the two prop-2-enyl (allyl) groups are key to the molecule's synthetic utility, primarily through their participation in intramolecular reactions.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms is fundamental to understanding and controlling the chemical behavior of compounds like this compound. Mechanistic studies often involve a combination of kinetic analyses and isotope effect investigations to map out the reaction pathways and identify key intermediates and transition states.

For instance, in the context of nucleophilic substitution reactions at the sulfur atom of a sulfamoyl chloride, kinetic data can help distinguish between different mechanisms, such as an SN2-like (bimolecular nucleophilic substitution) or an ionization (SN1-like) pathway. An SN2 mechanism would be characterized by a second-order rate law, with the rate dependent on the concentrations of both the sulfamoyl chloride and the nucleophile. In contrast, an SN1 mechanism would exhibit a first-order rate law, dependent only on the concentration of the sulfamoyl chloride, and would proceed through a sulfonyl cation intermediate.

Comparative kinetic studies of related compounds, such as dimethylsulfamoyl chloride, have provided insights into the factors influencing the reactivity of the sulfamoyl chloride group. These studies can serve as a basis for predicting the kinetic behavior of this compound, taking into account the electronic and steric effects of the diallyl substituents. The allyl groups, being electron-withdrawing, might influence the electrophilicity of the sulfur center and the stability of potential intermediates.

The use of isotopic labeling is a powerful tool for probing reaction mechanisms. Kinetic isotope effects (KIEs), which are changes in the reaction rate upon isotopic substitution, can provide detailed information about bond-breaking and bond-forming steps in the rate-determining step of a reaction.

For reactions involving this compound, several types of isotope effects could be envisaged to provide mechanistic clarity. For example, a chlorine leaving group isotope effect (³⁵Cl/³⁷Cl KIE) could be used to investigate the nature of the C-Cl or S-Cl bond cleavage. A significant primary KIE would suggest that the bond to chlorine is being broken in the rate-determining step, which is characteristic of many nucleophilic substitution and elimination reactions.

Furthermore, the use of deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling within the prop-2-enyl groups could help to elucidate the involvement of these groups in the reaction mechanism, for instance, in neighboring group participation or in identifying the site of attack in addition reactions. While specific experimental data on isotope effects for this compound are not available in the reviewed literature, the principles of KIE analysis remain a crucial aspect of mechanistic organic chemistry.

Spectroscopic Characterization and Structural Elucidation of N,n Bis Prop 2 Enyl Sulfamoyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For N,N-Bis(prop-2-enyl)sulfamoyl chloride, both one-dimensional (¹H and ¹³C) and multidimensional NMR techniques are employed for a complete structural assignment.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the chemically non-equivalent protons of the allyl groups. The methylene (B1212753) protons adjacent to the nitrogen atom (-N-CH₂ -) would likely appear as a doublet, with a chemical shift influenced by the electron-withdrawing sulfamoyl chloride group. The vinyl protons (-CH=CH₂) will present a more complex pattern. The internal methine proton (-CH =CH₂) is anticipated to be a multiplet due to coupling with both the adjacent methylene protons and the terminal vinyl protons. The terminal vinyl protons (=CH₂ ) would show two separate signals, each appearing as a doublet of doublets, due to geminal coupling with each other and vicinal coupling with the methine proton.

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum would display three distinct signals for the three carbon atoms of each chemically equivalent allyl group. The methylene carbon directly attached to the nitrogen atom (-N-C H₂-) would be found in the aliphatic region. The two olefinic carbons (-C H=C H₂) would appear in the downfield region characteristic of sp²-hybridized carbons. The chemical shifts of these carbons are influenced by their position relative to the nitrogen atom and the sulfamoyl chloride moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -N-CH₂ - | ~4.0-4.2 (d) | ~45-50 |

| -CH =CH₂ | ~5.8-6.0 (m) | ~130-135 |

Note: These are predicted values based on known spectroscopic data for similar structures and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and confirm the connectivity within the this compound molecule, multidimensional NMR experiments are invaluable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar coupling between protons on adjacent carbons. This would show correlations between the methylene protons (-N-CH₂-) and the methine proton (-CH=), as well as between the methine proton and the terminal vinyl protons (=CH₂).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, connecting the methylene proton signal to the methylene carbon signal.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of the sulfamoyl chloride and allyl moieties.

The most prominent peaks would be due to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfamoyl chloride group, typically appearing in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The presence of the allyl groups would be confirmed by the C=C stretching vibration around 1645 cm⁻¹ and the C-H stretching vibrations of the vinyl group, which are expected above 3000 cm⁻¹. The C-H out-of-plane bending vibrations of the vinyl group would also give rise to characteristic absorptions in the 1000-900 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| S=O | Asymmetric Stretch | 1370-1330 |

| S=O | Symmetric Stretch | 1180-1160 |

| C=C | Stretch | ~1645 |

| =C-H | Stretch | >3000 |

| C-N | Stretch | ~1100-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic cluster (M⁺ and M+2⁺ peaks).

The fragmentation pattern would likely involve the loss of a chlorine radical to give a prominent [M-Cl]⁺ peak. Another common fragmentation pathway would be the cleavage of one of the allyl groups, resulting in a peak corresponding to the loss of a C₃H₅ radical. Further fragmentation of the allyl group itself is also possible. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description |

|---|---|

| [C₆H₁₀ClNO₂S]⁺ | Molecular Ion (M⁺) |

| [C₆H₁₀NO₂S]⁺ | Loss of Chlorine radical ([M-Cl]⁺) |

| [C₃H₅ClNO₂S]⁺ | Loss of an Allyl radical ([M-C₃H₅]⁺) |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure would reveal the geometry around the sulfur atom, which is expected to be tetrahedral. It would also provide insights into the orientation of the two allyl groups relative to each other and to the sulfamoyl chloride moiety. Intermolecular interactions, such as van der Waals forces, that dictate the packing of the molecules in the crystal lattice would also be elucidated. While no published crystal structure for this compound is currently available, data from related diallyl compounds can provide some expectations for its solid-state conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Relevant Chromophoric Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. This compound itself does not possess an extensive system of conjugated π-bonds and is therefore not expected to show significant absorption in the visible region.

However, it may exhibit weak absorption in the UV region due to the presence of the C=C double bonds and the non-bonding electrons on the nitrogen and oxygen atoms. The primary utility of UV-Vis spectroscopy for this compound would be in the characterization of its derivatives where the N,N-bis(prop-2-enyl)sulfamoyl group is attached to a chromophoric system, such as an aromatic ring. In such derivatives, the electronic properties of the sulfamoyl group can influence the λ(max) and molar absorptivity of the chromophore, providing information about electronic interactions within the molecule.

Computational Chemistry and Theoretical Studies of N,n Bis Prop 2 Enyl Sulfamoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and conformational possibilities of N,N-Bis(prop-2-enyl)sulfamoyl chloride. These calculations provide a detailed picture of the molecule's electron distribution and energy at the atomic level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO is expected to be localized on the nitrogen and the allyl groups, which are electron-rich regions. Conversely, the LUMO is likely centered on the electron-deficient sulfamoyl chloride group, particularly the sulfur-chlorine bond. The HOMO-LUMO gap would provide insights into the molecule's kinetic stability and its propensity to undergo electronic transitions. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These are representative values and would be determined through specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. Red-colored areas indicate negative potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Blue-colored areas denote positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would likely show a region of high negative potential around the oxygen atoms of the sulfonyl group and a significant positive potential on the sulfur atom and the hydrogen atoms of the allyl groups. This visualization helps in understanding the molecule's intermolecular interactions and reactivity patterns. scispace.com

Reaction Pathway Analysis and Transition State Modeling

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate, and to calculate the activation energies. This information is crucial for understanding the kinetics and feasibility of a reaction.

For instance, in a nucleophilic substitution reaction where the chloride ion is displaced, computational modeling can map out the energy profile as the nucleophile approaches the sulfur atom and the chloride ion departs. The geometry of the transition state can be optimized, and its vibrational frequencies calculated to confirm that it represents a true saddle point on the potential energy surface.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) |

|---|---|

| Nucleophilic Attack | 15.2 |

| Chloride Departure | 5.8 |

Note: These values are hypothetical and would be derived from specific reaction pathway modeling.

Molecular Dynamics Simulations of Compound-Involved Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the interactions of this compound with other molecules, such as solvents or biological macromolecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing conformational changes, intermolecular interactions, and transport properties. nih.gov

Simulations of this compound in a solvent can illustrate how the solvent molecules arrange themselves around the solute and how this solvation shell influences the compound's conformation and reactivity. In a biological context, MD simulations could be used to study the binding of this compound to a protein, providing details about the binding mode, key interacting residues, and the stability of the complex.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. nih.gov

For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These computed frequencies are often scaled to account for systematic errors in the theoretical methods. The predicted spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be predicted and correlated with experimental NMR data, which is invaluable for confirming the compound's structure. researchgate.net

Table 3: Comparison of Predicted and Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| C=C Stretch (IR, cm⁻¹) | 1645 | 1648 |

| S=O Stretch (IR, cm⁻¹) | 1350 | 1355 |

| ¹³C Chemical Shift (C=C, ppm) | 132.5 | 133.1 |

| ¹H Chemical Shift (=CH₂, ppm) | 5.2 | 5.3 |

Note: Predicted values are hypothetical examples and would be obtained from specific computational calculations.

Derivatization and Functionalization Strategies Employing N,n Bis Prop 2 Enyl Sulfamoyl Chloride

Synthesis of Novel Sulfonamide and Sulfamate (B1201201) Derivatives

N,N-Bis(prop-2-enyl)sulfamoyl chloride readily reacts with nucleophiles such as primary and secondary amines, as well as alcohols, to afford the corresponding N,N-diallylsulfonamides and sulfamates. These products can be further modified at either the nitrogen center of the sulfamoyl group or the peripheral allyl moieties, providing access to a wide array of novel derivatives.

The primary application of this compound is in the synthesis of N-substituted sulfonamides through its reaction with primary and secondary amines. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting N,N-diallylsulfonamides can be key intermediates in multi-step synthetic sequences.

For instance, the reaction of N,N-diallyltrifluoromethanesulfonamide with various amides under oxidizing conditions can lead to complex nitrogen-containing structures researchgate.net. While this example starts from the triflamide, the initial N,N-diallylsulfonamide can be conceptually derived from the corresponding sulfamoyl chloride.

The general reaction for the synthesis of N-substituted N,N-diallylsulfonamides is depicted below:

Table 1: Synthesis of N-Substituted N,N-Diallylsulfonamides

| Amine | Product | Reaction Conditions |

|---|---|---|

| Primary Amine (R-NH₂) | N-Alkyl-N',N'-diallylsulfonamide | Base (e.g., triethylamine (B128534), pyridine), aprotic solvent |

This table represents a general reaction scheme for the synthesis of N-substituted N,N-diallylsulfonamides from this compound and various amines.

The two allyl groups on the sulfonamide nitrogen are amenable to a wide range of chemical transformations, allowing for significant structural diversification. These transformations include, but are not limited to, halogenation, oxidation, and metathesis reactions.

One notable transformation is the bromination of the allyl groups. For example, N,N-diallyltrifluoromethanesulfonamide has been shown to react with bromine to yield the corresponding tetrabromo derivative researchgate.net. This demonstrates the reactivity of the double bonds in the allyl groups towards electrophilic addition.

Another powerful transformation is the palladium-catalyzed cycloisomerization of N,N-diallylsulfonamides, which can lead to the formation of N-sulfonyl-2,3-dihydropyrrole derivatives with high regioselectivity researchgate.net.

Table 2: Representative Transformations of Allyl Groups in N,N-Diallylsulfonamides

| Reagent(s) | Product Type | Reaction Type | Reference |

|---|---|---|---|

| Br₂ | Tetrabromo derivative | Electrophilic Addition | researchgate.net |

| Pd nanoparticles | N-sulfonyl-2,3-dihydropyrrole | Cycloisomerization | researchgate.net |

Role as a Protecting Group Reagent in Complex Synthesis

The N,N-diallylsulfamoyl group can serve as a protecting group for primary amines. The installation of this group is achieved by reacting the primary amine with this compound. The resulting N,N-diallylsulfonamide is stable under various reaction conditions. The allyl groups can be subsequently removed to regenerate the primary sulfonamide.

Several methods are available for the cleavage of allyl groups from nitrogen, which can be adapted for the deprotection of N,N-diallylsulfonamides. These methods often involve transition metal catalysis or oxidative cleavage nih.govorganic-chemistry.orgorganic-chemistry.org. For example, a one-pot oxidative cleavage method using osmium tetroxide and sodium periodate (B1199274) has been reported for the removal of N-allyl groups under near-neutral pH organic-chemistry.org.

The use of the N,N-diallylsulfamoyl group as a protecting group allows for transformations on other parts of the molecule that would otherwise be incompatible with a free sulfonamide group.

Formation of Nitrogen and Sulfur-Containing Heterocyclic Compounds

A significant application of N,N-diallylsulfonamides is in the synthesis of nitrogen and sulfur-containing heterocyclic compounds. The two allyl groups provide a diene system that is perfectly suited for intramolecular cyclization reactions, most notably ring-closing metathesis (RCM).

The RCM of N,N-diallylsulfonamides, using ruthenium-based catalysts such as Grubbs' catalyst, leads to the formation of five-membered unsaturated cyclic sulfonamides, known as sultams nih.govorganic-chemistry.orgresearchgate.net. This reaction is a powerful tool for the construction of these heterocyclic cores, which are present in various biologically active molecules. The rate and efficiency of the cyclization can be influenced by the substitution pattern on the olefinic carbons researchgate.net.

Table 3: Ring-Closing Metathesis of N-Substituted N,N-Diallylsulfonamides

| N-Substituent (R) | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Tosyl | Grubbs' Catalyst (1st Gen) | N-Tosyl-3,4-didehydro-1,2-thiazolidine-1,1-dione | - | nih.govresearchgate.net |

Furthermore, intramolecular oxidative addition reactions of sulfonamides to allylic systems can lead to the formation of various N-heterocycles, including pyrrolidines and piperazines benthamscience.com. N,N-diallylsulfonamides can also undergo intramolecular iodoamidation to form bicyclic structures like 3,7-diiodo-1,5-bis[(trifluoromethyl)sulfonyl]-1,5-diazocane researchgate.net.

Design and Synthesis of Chemically Diverse Compound Libraries

This compound can be employed as a versatile scaffold for the construction of chemically diverse compound libraries, a key strategy in drug discovery. The ability to introduce a wide range of substituents at the nitrogen center, coupled with the numerous possibilities for transforming the allyl groups, allows for the generation of a large number of structurally distinct molecules from a common precursor.

A combinatorial approach can be envisioned where a library of primary and secondary amines is reacted with this compound to generate a collection of N,N-diallylsulfonamides. Each member of this initial library can then be subjected to a variety of functionalization reactions targeting the allyl groups, such as RCM, dihydroxylation, epoxidation, or halogenation. This strategy, often referred to as diversity-oriented synthesis, enables the rapid exploration of chemical space around the sulfonamide core. For instance, a solid-phase synthesis approach could be developed where the sulfonamide is anchored to a resin, allowing for high-throughput diversification and purification lookchem.com.

Applications in Advanced Chemical Synthesis

Utilization as a Key Reagent in Organic Transformations

N,N-Bis(prop-2-enyl)sulfamoyl chloride serves as a pivotal electrophilic reagent in a variety of organic transformations, primarily due to the reactive sulfonyl chloride moiety. This functional group readily reacts with a wide range of nucleophiles, enabling the facile introduction of the diallylsulfonamide group into diverse molecular frameworks.

One of the most common applications is in the synthesis of sulfonamides . The reaction of this compound with primary and secondary amines proceeds efficiently, typically in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the corresponding N,N-diallylsulfonamides. nih.gov This reaction is a cornerstone in the synthesis of various biologically active compounds and functional molecules. The general scheme for this transformation is depicted below:

R¹R²NH + (CH₂=CHCH₂)₂NSO₂Cl → (CH₂=CHCH₂)₂NSO₂NR¹R² + HCl

The allyl groups within the resulting sulfonamide products offer further opportunities for synthetic manipulation, such as cross-metathesis, hydrogenation, or cycloaddition reactions, thereby expanding the molecular diversity accessible from this single reagent.

Furthermore, this compound can react with other nucleophiles, such as alcohols and thiols, to form the corresponding sulfonate esters and thioesters, respectively. These reactions broaden the scope of its utility as a versatile electrophile in organic synthesis.

Preparation of Specialty Chemicals and Fine Chemicals

The unique combination of a reactive sulfonyl chloride and versatile allyl groups makes this compound a valuable precursor for the synthesis of a range of specialty and fine chemicals. These include pharmaceutical intermediates, agrochemicals, and other custom-synthesized molecules with specific functionalities.

The diallylsulfonamide moiety, introduced through reactions with this reagent, can be found in various bioactive molecules . researchgate.net The sulfonamide group is a well-established pharmacophore in medicinal chemistry, and the presence of the allyl groups allows for post-synthetic modifications to fine-tune the biological activity of the target compounds. For instance, the allyl groups can be functionalized to introduce additional binding sites or to alter the pharmacokinetic properties of a drug candidate.

In the realm of agrochemicals, sulfonamide derivatives are known to exhibit herbicidal and pesticidal activities. The use of this compound allows for the creation of novel sulfonamide structures with potentially enhanced efficacy or improved environmental profiles.

Contribution to Polymer Chemistry through Derivative Synthesis and Monomer Design

The diallyl functionality of this compound and its derivatives is of particular importance in polymer chemistry. The two allyl groups can participate in various polymerization reactions, leading to the formation of functional polymers with unique properties.

N,N-Diallylsulfonamide , the product of the reaction of this compound with ammonia, can act as a monomer in polymerization reactions. The radical polymerization of diallyl monomers is known to proceed via a cyclopolymerization mechanism, resulting in the formation of polymers containing five- or six-membered rings within the polymer backbone. This process leads to polymers with a more rigid and defined structure compared to their linear analogues.

Furthermore, this compound can be used to synthesize a variety of functional monomers by reacting it with different amines or other nucleophiles containing polymerizable groups. For example, reaction with an amine bearing a vinyl or acrylic group would yield a monomer with multiple polymerizable sites, suitable for creating cross-linked polymers or polymer networks. These materials can find applications as resins, coatings, and hydrogels.

Below is an interactive data table summarizing the potential polymerization behavior of monomers derived from this compound.

| Monomer Derivative | Polymerization Method | Potential Polymer Structure | Potential Applications |

| N,N-Diallylsulfonamide | Radical Cyclopolymerization | Poly(N-sulfonyldipyrrolidine) / Poly(N-sulfonyldipiperidine) | Specialty resins, functional coatings |

| Acrylamidoethyl-N,N-diallylsulfonamide | Free Radical Polymerization | Cross-linked polymer network | Hydrogels, absorbent materials |

| Styrenyl-N,N-diallylsulfonamide | Various (Radical, etc.) | Copolymers with styrene | Functional plastics, composite materials |

Synthesis of Precursors for Advanced Material Science Research

The reactivity of this compound extends to the synthesis of precursors for advanced materials, including functionalized surfaces and inorganic-organic hybrid materials.

The sulfonyl chloride group can be used to anchor the diallylsulfonamide moiety onto various surfaces containing nucleophilic groups, such as hydroxyl or amine functionalities. This surface modification imparts the properties of the diallyl groups to the material. For instance, a silicon wafer with a hydroxylated surface can be functionalized with this compound to introduce allyl groups. These surface-bound allyl groups can then be used for subsequent "click" chemistry reactions or for grafting polymers from the surface, creating functional coatings with tailored properties.

In the field of inorganic-organic hybrid materials , this compound can be used to functionalize inorganic nanoparticles or clusters. By reacting the sulfonyl chloride with surface-bound ligands on the inorganic component, a diallyl-functionalized hybrid material can be obtained. The organic diallyl groups can then be polymerized to create a cross-linked organic matrix around the inorganic core, leading to composite materials with enhanced mechanical, thermal, or optical properties.

Role in Multicomponent and Cascade Reactions

While specific examples directly involving this compound in complex multicomponent and cascade reactions are not extensively documented in publicly available literature, its structural features suggest significant potential in these areas.

Multicomponent reactions (MCRs) , where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, could potentially utilize this compound as a key building block. For instance, a reaction involving an amine, an aldehyde, and this compound could, in principle, lead to the formation of complex sulfonamide derivatives in a highly convergent manner.

Cascade reactions , also known as domino or tandem reactions, involve a series of intramolecular transformations that are triggered by a single event. The N,N-diallylsulfonamide derivatives synthesized from this compound are excellent candidates for initiating such cascades. For example, an intramolecular cyclization involving the two allyl groups could be triggered, leading to the formation of heterocyclic structures. The sulfonamide nitrogen can also participate in these cyclization cascades, further increasing the molecular complexity of the resulting products. The development of such cascade reactions would provide a powerful tool for the rapid and efficient synthesis of complex nitrogen- and sulfur-containing heterocycles. nih.govbenthamscience.com

Structure Reactivity and Structure Selectivity Relationships in N,n Bis Prop 2 Enyl Sulfamoyl Chloride Mediated Reactions

Impact of Allyl Substitution on Electrophilicity and Reactivity Profiles

The nitrogen atom's lone pair of electrons can be delocalized into the sulfonyl group, which in turn affects the electrophilic character of the sulfur center. The allyl groups, with their π-systems, can participate in this electronic interplay. Compared to saturated alkyl groups, which are purely electron-donating through an inductive effect, allyl groups can exhibit both inductive and resonance effects. The activating effects of allyl groups in S(N)2 reactions are well-documented. nih.gov This suggests that the N,N-diallyl substitution pattern might enhance the reactivity of the sulfamoyl chloride towards nucleophilic attack compared to its N,N-dimethyl counterpart.

The reactivity of sulfamoyl chlorides can also be harnessed in radical reactions. For example, silyl (B83357) radical-mediated activation allows for the hydrosulfamoylation of alkenes. nih.gov The presence of the reactive allyl groups in N,N-Bis(prop-2-enyl)sulfamoyl chloride opens up the possibility for intramolecular radical cyclization reactions, a pathway not available to its saturated analogues.

| Compound | N-Substituent | Expected Relative Electrophilicity of Sulfur | Potential Impact on Reactivity |

|---|---|---|---|

| N,N-Dimethylsulfamoyl chloride | Methyl | Baseline | Standard S(N)2 and radical reactivity. evitachem.com |

| N,N-Diethylsulfamoyl chloride | Ethyl | Slightly decreased due to increased inductive effect | Altered rates of hydrolysis and nucleophilic substitution. evitachem.com |

| This compound | Allyl | Potentially enhanced due to transition state stabilization | Increased S(N)2 reactivity; potential for intramolecular reactions. nih.gov |

Stereochemical Aspects of Reactions Involving the Allyl Groups

The two allyl groups in this compound are prochiral, meaning that reactions occurring at these groups can lead to the formation of new stereocenters. The stereochemical outcome of such reactions is a critical aspect of the molecule's reactivity. The field of asymmetric catalysis offers numerous methods for the stereoselective functionalization of allylic systems.

For instance, transition metal-catalyzed reactions, such as palladium-catalyzed allylic alkylation, are powerful tools for the stereocontrolled formation of C-C and C-heteroatom bonds. researchgate.net In a hypothetical reaction where a nucleophile attacks one of the allyl groups of this compound in the presence of a chiral palladium catalyst, it would be possible to achieve high levels of enantioselectivity. The stereochemistry of the product would be dictated by the geometry of the π-allyl palladium intermediate and the nature of the chiral ligand.

Similarly, other stereoselective transformations common for allylic compounds could be envisaged for this compound. These include, but are not limited to, dihydroxylation, epoxidation, and hydroboration. The stereochemical course of these reactions is well-understood and can often be controlled with a high degree of precision using chiral reagents or catalysts. lumenlearning.com

The presence of two allyl groups also allows for the possibility of diastereoselective reactions. If one allyl group reacts to form a chiral center, it can influence the stereochemical outcome of a subsequent reaction on the second allyl group, leading to the formation of diastereomers. The degree of diastereoselectivity would depend on the proximity of the newly formed stereocenter and the reaction conditions.

| Reaction Type | Potential Stereochemical Outcome | Key Controlling Factors | Illustrative Example from Related Systems |

|---|---|---|---|

| Asymmetric Allylic Alkylation | Formation of a single enantiomer | Chiral ligand, metal catalyst, nature of the nucleophile. researchgate.net | Palladium-catalyzed reaction with a soft nucleophile. researchgate.net |

| Sharpless Asymmetric Dihydroxylation | Formation of a chiral diol | Chiral ligand (e.g., (DHQ)2-PHAL), osmium tetroxide. | Conversion of an alkene to a syn-diol. |

| Intramolecular Cyclization | Formation of diastereomers | Pre-existing stereocenter, reaction conditions. | Radical-mediated cyclization to form a cyclic sulfonamide. |

Influence of Reaction Conditions on Regio- and Stereoselectivity

The outcome of reactions involving this compound, particularly those targeting the allyl groups, is highly dependent on the reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and the nature of the reactants can profoundly influence both the regioselectivity and stereoselectivity of the transformation.

In the context of transition metal-catalyzed allylic functionalization, the ligand bound to the metal center is a key determinant of selectivity. For example, in nickel- and photoredox-catalyzed allylic C(sp3)-H bond arylations, the use of different ligands can lead to a switch in the stereoselectivity of the resulting alkene. nih.gov This principle could be applied to reactions of this compound to control the geometry of products formed from reactions at the allyl groups.

The solvent can also play a critical role in determining the reaction pathway. In palladium-catalyzed Suzuki-Miyaura coupling of allylic carbonates, the use of a wet solvent under base-free conditions can lead to high levels of regio- and stereoselectivity. researchgate.net The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the selectivity of the reaction.

Furthermore, the nature of the electrophile or nucleophile reacting with the allyl groups will also dictate the regiochemical outcome. For instance, in the reactions of heteroatom-stabilized allyl anions with electrophiles, the site of attack is influenced by the nature of both the anion and the electrophile. nih.gov For reactions involving this compound, a careful choice of reagents would be necessary to achieve the desired regioselectivity, for example, to favor attack at the more or less substituted end of the allyl group.

| Reaction Parameter | Influence on Selectivity | Example |

|---|---|---|

| Catalyst/Ligand | Can control both stereoselectivity (enantio- and diastereo-) and regioselectivity. nih.gov | Use of different bipyridine ligands in nickel-catalyzed arylations to favor E or Z isomers. nih.gov |

| Solvent | Affects reaction rates and the stability of intermediates, thereby influencing selectivity. researchgate.net | Use of polar aprotic vs. nonpolar solvents in nucleophilic substitution reactions. |

| Temperature | Can influence the kinetic vs. thermodynamic product distribution. | Lower temperatures often favor the kinetically controlled product. |

| Nature of Reactants | Steric and electronic properties of nucleophiles/electrophiles determine the site of attack. nih.gov | Hard vs. soft nucleophiles can exhibit different regioselectivities in allylic substitutions. |

Future Directions and Emerging Research Avenues for N,n Bis Prop 2 Enyl Sulfamoyl Chloride

Exploration of Novel Synthetic Methodologies for its Preparation

Traditional methods for synthesizing sulfamoyl chlorides often rely on harsh reagents like chlorosulfonic acid, which present environmental and safety challenges. thieme-connect.com Future research will likely pivot towards developing milder, more efficient, and environmentally benign synthetic strategies. One promising area is the exploration of one-pot procedures that avoid the isolation of hazardous intermediates. nih.gov The development of methods for the in situ generation and use of sulfamoyl chlorides from more stable and safer precursors is a key objective.

Moreover, leveraging modern synthetic techniques such as photoredox catalysis could provide novel pathways for the synthesis of N,N-Bis(prop-2-enyl)sulfamoyl chloride and its analogues. For instance, photocatalytic generation of sulfonyl radicals from sulfamoyl chlorides has been shown to be an effective strategy for creating β-ketosulfonamides, suggesting that light-mediated approaches could be adapted for the synthesis of the parent sulfamoyl chloride itself under mild conditions. thieme-connect.com

Table 1: Comparison of Synthetic Approaches for Sulfamoyl Chlorides

| Feature | Traditional Methods | Future Methodologies |

|---|---|---|

| Reagents | Often involve harsh chemicals like chlorosulfonic acid. thieme-connect.com | Focus on milder reagents, catalysts, and safer sulfur sources. |

| Reaction Conditions | Can be highly exothermic and require careful control. rsc.org | Aim for ambient temperature and pressure, potentially using photochemistry. thieme-connect.com |

| Efficiency | May involve multiple steps with intermediate isolation. nih.gov | Target one-pot, high-yield procedures. nih.gov |

| Sustainability | Generates significant acidic and polluting waste. thieme-connect.com | Emphasize green chemistry principles, waste minimization, and atom economy. acs.org |

Advanced Catalytic Applications in Transformations Involving Diallyl Sulfamoyl Systems

The diallyl functionality within this compound presents a versatile handle for a variety of catalytic transformations, enabling the synthesis of complex molecular scaffolds. A significant future direction involves the use of transition-metal catalysis to functionalize this moiety. Palladium-catalyzed reactions, for example, have been successfully used for the late-stage functionalization of sulfonamides via allylation, suggesting a viable strategy for modifying the diallyl system to expand chemical diversity. nih.gov

Furthermore, the two prop-2-enyl groups are ideal substrates for ring-closing metathesis (RCM), a powerful catalytic reaction for constructing cyclic structures. Future research could explore the use of various ruthenium-based metathesis catalysts to transform this compound derivatives into novel heterocyclic sulfonamides. Another avenue involves copper-catalyzed reactions, which have proven effective in the modular synthesis of sulfonamides and could be adapted for transformations involving the diallyl sulfamoyl core. acs.org

High-Throughput Synthesis and Chemical Diversity Screening of Derivatives

High-throughput synthesis (HTS) represents a paradigm shift in chemical discovery, enabling the rapid generation and screening of large compound libraries. nih.gov this compound is an excellent starting scaffold for building such libraries. By reacting the sulfamoyl chloride group with a diverse range of amines or nucleophiles, and by functionalizing the diallyl groups, a vast chemical space can be explored efficiently.

Future research will focus on optimizing reaction conditions for parallel synthesis formats, such as 96-well plates. This approach, combined with automated purification and high-throughput screening assays, can accelerate the discovery of new derivatives with desirable biological or material properties. The integration of HTS with the novel synthetic and catalytic methods described above will be crucial for systematically exploring the structure-activity relationships within this class of compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. rsc.orgmdpi.com The synthesis of sulfonyl and sulfamoyl chlorides, which can be highly exothermic, is particularly well-suited for continuous flow reactors that allow for superior heat management and mixing. rsc.org Research has demonstrated that flow processing is suitable for automation, enabling the rapid and automated synthesis of compound libraries with increased chemoselectivity compared to batch reactions. nih.gov

Future work will aim to develop a fully automated, continuous-flow process for the synthesis of this compound and its subsequent conversion into derivative libraries. mdpi.com Such platforms can integrate synthesis, work-up, purification, and analysis into a seamless workflow. This approach not only accelerates the research cycle but also provides a direct path for scaling up the production of promising candidates identified through high-throughput screening. acs.orgnih.gov

Table 2: Advantages of Flow Chemistry for Sulfamoyl Chloride Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Superior control over exothermic reactions and containment of hazardous reagents. | rsc.org |

| Improved Selectivity | Precise control of parameters like temperature and residence time leads to higher chemoselectivity. | nih.gov |

| Scalability | Protocols developed on a small scale can be readily adapted for larger-scale production. | mdpi.com |

| Automation | Enables the rapid and reproducible synthesis of compound libraries for screening. | nih.gov |

Computational Design of Enhanced Reactivity and Selectivity Profiles

Computational chemistry and in silico modeling are indispensable tools for modern chemical research. For this compound, computational methods can be used to predict reactivity, design novel derivatives with specific properties, and elucidate reaction mechanisms. Quantitative Structure-Activity Relationship (QSAR) modeling, for instance, can be employed to build predictive models for the biological activity of new derivatives. researchgate.netnih.gov By correlating structural features with activity, QSAR studies can guide the rational design of more potent and selective compounds, minimizing trial-and-error synthesis. researchgate.netresearchgate.net

Future research will involve creating robust QSAR models for various applications of diallyl sulfamoyl derivatives. nih.gov Molecular docking and molecular dynamics simulations can be used to investigate the binding of these compounds to biological targets, providing insights into their mechanism of action at the atomic level. researchgate.net This integrated computational and experimental approach will accelerate the design-synthesize-test cycle and lead to the more efficient development of molecules with tailored reactivity and function.

Q & A

Basic: What are the most reliable synthetic routes for preparing N,N-Bis(prop-2-enyl)sulfamoyl chloride?

Answer:

The compound is typically synthesized via chlorination of the corresponding sulfonamide precursor. Common methods include:

- Thionyl Chloride (SOCl₂) Method: Reacting the sulfonamide with excess SOCl₂ under anhydrous conditions, followed by reflux and solvent removal .

- Oxalyl Chloride ((COCl)₂) Method: Using oxalyl chloride in dichloromethane (DCM) with catalytic DMF to generate the sulfamoyl chloride. This method avoids prolonged heating, reducing decomposition risks .

- Photoredox Catalysis: A novel approach where sulfamoyl chlorides are generated via radical intermediates under visible light, enabling regioselectivity in complex systems .

Key Considerations:

- Monitor reaction progress via TLC or NMR to prevent over-chlorination.

- Purification is often omitted due to the compound’s instability; crude products are used directly in subsequent reactions .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Handling: Use inert atmospheres (N₂/Ar) and anhydrous solvents. Avoid exposure to moisture, which hydrolyzes the chloride to sulfonic acid .

- Storage: Store at 2–8°C in amber glass vials under inert gas. Long-term storage is discouraged due to gradual decomposition .

- Safety: Wear nitrile gloves, eye protection, and a lab coat. Use fume hoods to mitigate inhalation risks from HCl gas released during reactions .

Advanced: How can reaction conditions be optimized for sulfamoylation using this compound in complex substrates?

Answer:

- Solvent Choice: Polar aprotic solvents (e.g., DCM, DMA) enhance reactivity but may require low temperatures (−20°C to 0°C) to suppress side reactions .

- Catalysis: Additives like DMAP or pyridine can neutralize HCl byproducts, improving yields in nucleophilic substitutions .

- Substrate Compatibility: Test steric and electronic effects. For example, electron-deficient aromatic amines react faster, while bulky groups necessitate extended reaction times .

Case Study: In pyrazoline sulfamoylation, DMA at 60°C for 6 hours achieved 75% yield, whereas DCM at RT resulted in incomplete conversion .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR, HRMS) during characterization?

Answer:

- NMR Analysis: Assign peaks using 2D techniques (HSQC, HMBC) to distinguish between allyl protons (δ 4.8–5.8 ppm) and sulfonamide protons (δ 9–10 ppm). Dynamic effects from the allyl groups may cause splitting .

- HRMS Validation: Compare observed [M+H]⁺ values with theoretical masses (e.g., ±0.002 Da tolerance). For C₆H₉ClNO₂S, exact mass = 178.0037 .

- Contamination Checks: Residual solvents (e.g., DCM) or unreacted SOCl₂ can distort spectra. Use high-purity solvents and thorough drying .

Advanced: What strategies mitigate decomposition during the synthesis of derivatives (e.g., sulfonamides, sulfonyl radicals)?

Answer:

- In Situ Generation: Avoid isolating the sulfamoyl chloride. Directly react the crude product with amines or alcohols to form stable sulfonamides/sulfonates .

- Radical Stabilization: In photoredox methods, use radical scavengers (e.g., TEMPO) to control sulfonyl radical intermediates and prevent oligomerization .

- Low-Temperature Work: Perform reactions below −10°C to slow hydrolysis and thermal degradation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Identify allyl (CH₂=CH–) and sulfamoyl (SO₂–N) groups. Allyl protons appear as doublets of doublets (δ ~5.2–5.8 ppm) .

- FT-IR: Confirm S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and C–Cl bonds (750–550 cm⁻¹) .

- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with sub-ppm accuracy .

Advanced: How does the compound’s reactivity compare to other sulfamoyl chlorides in nucleophilic substitutions?

Answer:

The allyl groups increase steric hindrance, reducing reactivity compared to less-substituted analogs (e.g., N-methyl derivatives). However, the electron-withdrawing sulfamoyl group enhances electrophilicity at the sulfur center.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.